molecular formula C8H13ClN2O B13045151 3-(Aminomethyl)-1,4-dimethylpyridin-2(1H)-one hcl

3-(Aminomethyl)-1,4-dimethylpyridin-2(1H)-one hcl

Cat. No.: B13045151
M. Wt: 188.65 g/mol
InChI Key: ARIQOQXCQQITNH-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-1,4-dimethylpyridin-2(1H)-one hydrochloride is a chemical compound with a pyridine ring structure. It is known for its potential applications in various fields, including medicinal chemistry and organic synthesis. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-1,4-dimethylpyridin-2(1H)-one hydrochloride typically involves the reaction of 1,4-dimethylpyridin-2(1H)-one with formaldehyde and ammonia. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

    Starting Materials: 1,4-dimethylpyridin-2(1H)-one, formaldehyde, ammonia.

    Reaction Conditions: The reaction is conducted in an aqueous medium at a temperature range of 50-70°C.

    Product Isolation: The product is isolated by crystallization and purified by recrystallization from an appropriate solvent.

Industrial Production Methods

In an industrial setting, the production of 3-(Aminomethyl)-1,4-dimethylpyridin-2(1H)-one hydrochloride involves large-scale batch or continuous flow processes. The reaction parameters are optimized to maximize yield and purity while minimizing by-products. The use of automated reactors and advanced purification techniques ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-1,4-dimethylpyridin-2(1H)-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted pyridine compounds

Scientific Research Applications

3-(Aminomethyl)-1,4-dimethylpyridin-2(1H)-one hydrochloride has been extensively studied for its applications in various scientific fields:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-1,4-dimethylpyridin-2(1H)-one hydrochloride involves its interaction with specific molecular targets. The aminomethyl group allows the compound to form hydrogen bonds and electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects. The compound’s ability to cross the blood-brain barrier makes it a promising candidate for neurological research.

Comparison with Similar Compounds

Similar Compounds

    2-(Aminomethyl)pyridine: Similar structure but lacks the dimethyl groups.

    3-(Aminomethyl)pyridine: Similar structure but lacks the dimethyl groups.

    4-(Aminomethyl)pyridine: Similar structure but lacks the dimethyl groups.

Uniqueness

3-(Aminomethyl)-1,4-dimethylpyridin-2(1H)-one hydrochloride is unique due to the presence of both aminomethyl and dimethyl groups on the pyridine ring. This unique combination enhances its reactivity and allows for a broader range of chemical transformations compared to its analogs. Additionally, the compound’s ability to interact with specific molecular targets makes it a valuable tool in medicinal chemistry and drug development.

Properties

Molecular Formula

C8H13ClN2O

Molecular Weight

188.65 g/mol

IUPAC Name

3-(aminomethyl)-1,4-dimethylpyridin-2-one;hydrochloride

InChI

InChI=1S/C8H12N2O.ClH/c1-6-3-4-10(2)8(11)7(6)5-9;/h3-4H,5,9H2,1-2H3;1H

InChI Key

ARIQOQXCQQITNH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(C=C1)C)CN.Cl

Origin of Product

United States

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